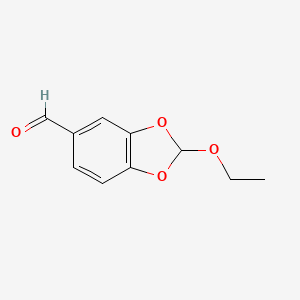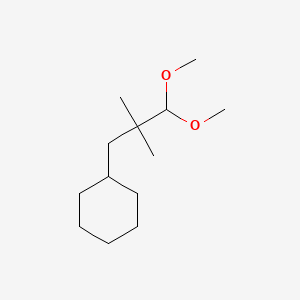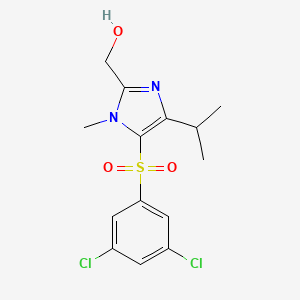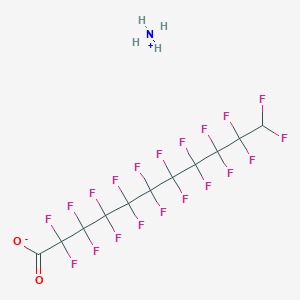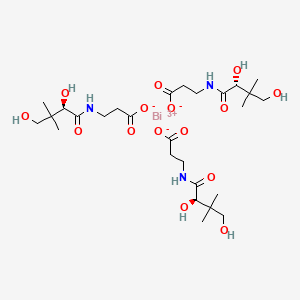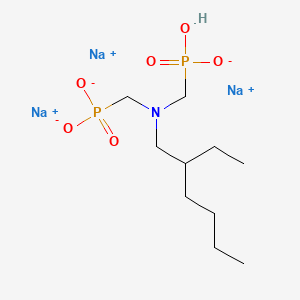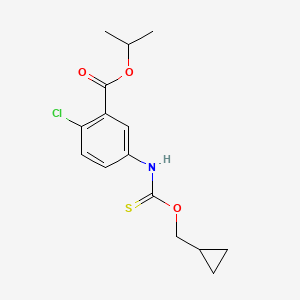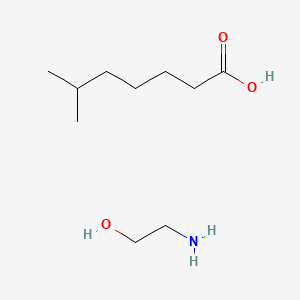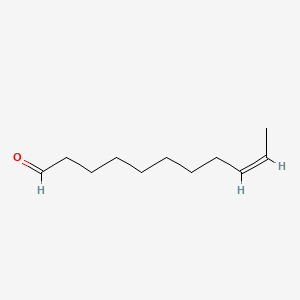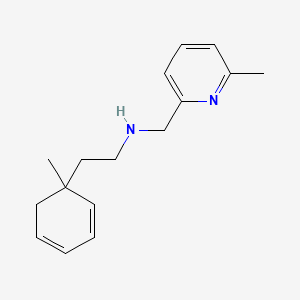
6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-394-4, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is widely used in industrial applications, particularly in the production of resins and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the cyclization of dicyandiamide under acidic conditions, which also produces 1,3,5-Triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where cyanuric chloride is reacted with ammonia. The process is optimized to maximize yield and minimize by-products. The resulting product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into other triazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various triazine derivatives, which have applications in different industrial processes.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of resins, plastics, and other materials.
Mécanisme D'action
The mechanism by which 1,3,5-Triazine-2,4,6-triamine exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can be crucial in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: Another triazine derivative, melamine is widely used in the production of melamine resins.
Cyanuric Acid: This compound is structurally similar and is used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications.
Propriétés
Numéro CAS |
93804-20-7 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
2-(1-methylcyclohexa-2,4-dien-1-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H22N2/c1-14-7-6-8-15(18-14)13-17-12-11-16(2)9-4-3-5-10-16/h3-9,17H,10-13H2,1-2H3 |
Clé InChI |
MBMBJVROTQXTGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CNCCC2(CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


